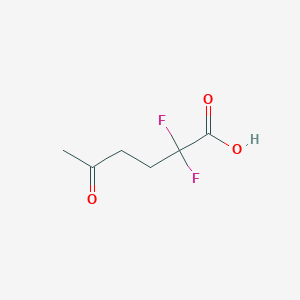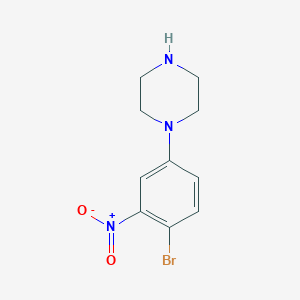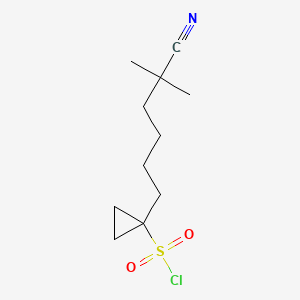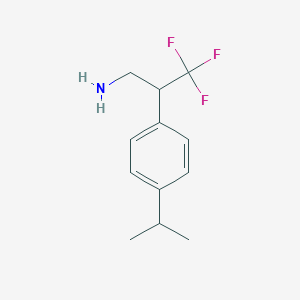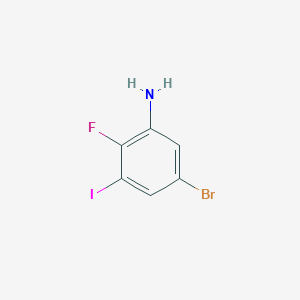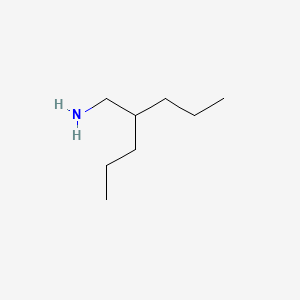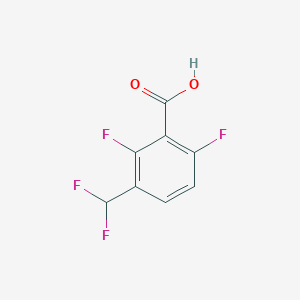
3-(Difluoromethyl)-2,6-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-2,6-difluorobenzoic acid is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2,6-difluorobenzoic acid typically involves the introduction of difluoromethyl groups into the aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluorocarbene reagents has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to aromatic substrates in a controlled manner . The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production and minimize environmental impact .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl groups to other functional groups, such as methyl or hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, metal-based catalysts, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring .
科学的研究の応用
3-(Difluoromethyl)-2,6-difluorobenzoic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(Difluoromethyl)-2,6-difluorobenzoic acid involves its interaction with molecular targets through its difluoromethyl and difluorobenzoic acid groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects . The precise pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the difluoromethyl group and is used in agrochemicals.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Another difluoromethylated compound with applications in fungicides.
Uniqueness
3-(Difluoromethyl)-2,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.
特性
分子式 |
C8H4F4O2 |
|---|---|
分子量 |
208.11 g/mol |
IUPAC名 |
3-(difluoromethyl)-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7H,(H,13,14) |
InChIキー |
UDVRSEUGLUBGOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)F)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


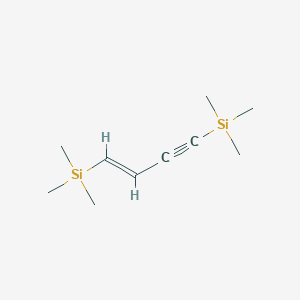
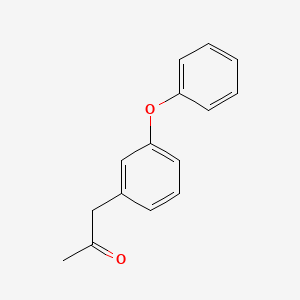
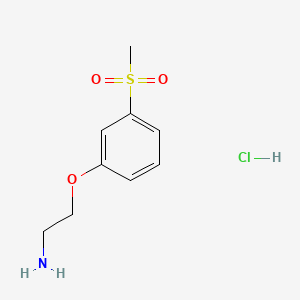
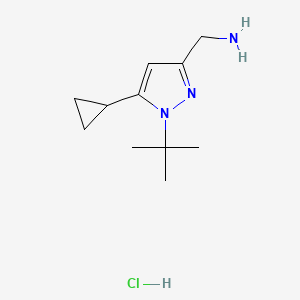
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)

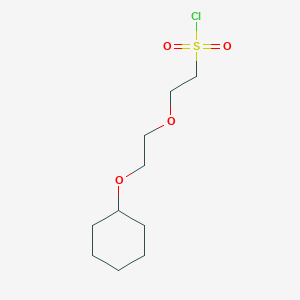
amine](/img/structure/B15310507.png)
